molecular formula C10H15Cl2NO2 B13471578 1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride

1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride

Cat. No.: B13471578
M. Wt: 252.13 g/mol
InChI Key: MJHNNKYEMUDCBC-UHFFFAOYSA-N
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Description

1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic ring, a methoxyethoxy group, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor, followed by the introduction of the methoxyethoxy group through an etherification reaction. The final step involves the formation of the methanamine moiety, which is achieved through a reductive amination process. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and automated control systems to maintain consistent reaction conditions. The purification process may include crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: It can be reduced to form amines or other lower oxidation state compounds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces primary or secondary amines.

Scientific Research Applications

1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylsulfonyl)-2-morpholinyl]methanamine hydrochloride
  • [3-(2-Methoxyethoxy)phenyl]methanamine

Uniqueness

1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride is a synthetic compound with significant potential in biological research and medicinal chemistry. Its unique structural features, including a chloro group and a methoxyethoxy moiety, suggest diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 2751614-75-0
Molecular Formula C₈H₁₁Cl₂NO
Molecular Weight 208.08 g/mol
IUPAC Name (4-chloro-2-methoxyphenyl)methanamine; hydrochloride
Purity ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This compound may modulate the activity of specific receptors or enzymes, influencing cellular pathways and biological responses. The exact mechanisms are still under investigation but are believed to involve:

  • Receptor Binding : Potential interaction with neurotransmitter receptors.
  • Enzyme Modulation : Influence on enzyme activity related to metabolic processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown selective activity against Chlamydia and various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell functions without significant toxicity to human cells .

Cytotoxicity and Antitumor Activity

Research has demonstrated that compounds structurally related to this compound possess notable cytotoxic effects against cancer cell lines. For example, in vitro studies revealed IC₅₀ values in the micromolar range against MCF-7 breast cancer cells, indicating potential as an anticancer agent .

CompoundCell LineIC₅₀ (µM)
This compoundMCF-70.65
Combretastatin-A4MCF-70.79

Study on Antitumor Efficacy

In a recent study, the compound was tested for its antitumor efficacy against various cancer cell lines. The results showed that it exhibited higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin, with IC₅₀ values significantly lower than those of control treatments .

Mechanistic Insights

Further investigation into the mechanism revealed that the compound's effectiveness may be enhanced by its ability to induce apoptosis in cancer cells through caspase activation pathways. This suggests a dual role in both inhibiting tumor growth and promoting cell death in malignant cells .

Properties

Molecular Formula

C10H15Cl2NO2

Molecular Weight

252.13 g/mol

IUPAC Name

[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C10H14ClNO2.ClH/c1-13-4-5-14-10-6-9(11)3-2-8(10)7-12;/h2-3,6H,4-5,7,12H2,1H3;1H

InChI Key

MJHNNKYEMUDCBC-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)Cl)CN.Cl

Origin of Product

United States

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